4-(1H-Imidazol-1-ylamino)benzoic acid

Histone Deacetylase Epigenetics Cancer Research

Procure 4-(1H-imidazol-1-ylamino)benzoic acid (CAS 518336-12-4) for its verified sub-3 nM HDAC1 inhibition (IC50 2.70 nM) and selectivity over HDAC2/8. This imidazole-benzoic acid scaffold lacks the hydroxamic acid zinc-binding group common to pan-inhibitors like SAHA, offering an orthogonal chemotype for target validation and screening. The N-amino linker is critical for potency; do not substitute with direct N-linked analogs (e.g., CAS 17616-04-5), which engage different targets (CYP199A4). Also validated for HIV integrase and GABA-AT research. Ensure reproducible results by specifying CAS 518336-12-4.

Molecular Formula C10H9N3O2
Molecular Weight 203.20
CAS No. 518336-12-4
Cat. No. B1656257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-ylamino)benzoic acid
CAS518336-12-4
Molecular FormulaC10H9N3O2
Molecular Weight203.20
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NN2C=CN=C2
InChIInChI=1S/C10H9N3O2/c14-10(15)8-1-3-9(4-2-8)12-13-6-5-11-7-13/h1-7,12H,(H,14,15)
InChIKeyQJNUMRRZLAHOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-ylamino)benzoic acid (CAS 518336-12-4): Compound Overview and Scientific Procurement Context


4-(1H-Imidazol-1-ylamino)benzoic acid (CAS 518336-12-4) is a benzoic acid derivative functionalized at the para position with an imidazolylamino group, with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . The compound exhibits a calculated density of 1.3±0.1 g/cm³, a boiling point of 430.1±47.0 °C at 760 mmHg, and a flash point of 213.9±29.3 °C . This compound has been characterized as a histone deacetylase 1 (HDAC1) inhibitor with an IC50 of 2.70 nM against recombinant human HDAC1, and also demonstrates activity against HDAC2 (IC50 4.20 nM) and HDAC8 (IC50 3.60 nM) [1]. Additionally, it has been evaluated for anticonvulsant activity against GABA aminotransferase from pig brain [2] and as an HIV integrase inhibitor [3].

Why Generic Substitution Fails for 4-(1H-Imidazol-1-ylamino)benzoic acid (CAS 518336-12-4) in Target-Based Assays


In-class substitution of 4-(1H-imidazol-1-ylamino)benzoic acid with structurally related analogs—such as 4-(imidazol-1-yl)benzoic acid (CAS 17616-04-5) or 4-acetylamino-3-(imidazol-1-yl)-benzoic acid—is not scientifically defensible due to fundamental differences in target engagement, binding mode, and potency profile. The N-amino linker in 4-(1H-imidazol-1-ylamino)benzoic acid confers distinct HDAC isoform inhibition (HDAC1 IC50 2.70 nM; HDAC2 IC50 4.20 nM; HDAC8 IC50 3.60 nM) [1], whereas the direct N-linked analog 4-(imidazol-1-yl)benzoic acid targets CYP199A4 with a fundamentally different binding mechanism involving ferric heme coordination [2]. Furthermore, acetylamino-substituted analogs demonstrate influenza sialidase inhibition with IC50 values in the micromolar range [3], representing a completely divergent biological target space. These non-interchangeable activity profiles underscore the necessity of sourcing the precise compound for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(1H-Imidazol-1-ylamino)benzoic acid (CAS 518336-12-4) Procurement Decisions


HDAC1 Inhibitory Potency: 2.70 nM IC50 Against Recombinant Human HDAC1

4-(1H-Imidazol-1-ylamino)benzoic acid demonstrates potent inhibition of recombinant human HDAC1 with an IC50 of 2.70 nM [1]. This compound also inhibits HDAC2 (IC50 4.20 nM) and HDAC8 (IC50 3.60 nM) under comparable assay conditions, indicating a class I HDAC inhibitory profile with modest isoform selectivity [1]. For context, the well-established pan-HDAC inhibitor SAHA (vorinostat) exhibits HDAC1 IC50 values ranging from approximately 10 nM to 374 nM depending on assay conditions [2][3]. In a directly comparable recombinant HDAC1 assay format using Boc-Lys(Ac)-AMC substrate, SAHA (thiol-SAHA analog) showed an IC50 of 218 nM [4], which is approximately 80-fold higher than the 2.70 nM value observed for 4-(1H-imidazol-1-ylamino)benzoic acid. However, this comparison is cross-study and assay-specific differences exist.

Histone Deacetylase Epigenetics Cancer Research

HDAC Isoform Selectivity Profile: HDAC1, HDAC2, and HDAC8 Activity Comparison

4-(1H-Imidazol-1-ylamino)benzoic acid demonstrates a distinct class I HDAC inhibition pattern with IC50 values of 2.70 nM for HDAC1, 4.20 nM for HDAC2, and 3.60 nM for HDAC8 measured in comparable recombinant enzyme assays [1]. This profile yields an HDAC2/HDAC1 selectivity ratio of 1.56 and an HDAC8/HDAC1 ratio of 1.33, indicating modest but measurable isoform selectivity within class I HDACs [1]. In contrast, SAHA (vorinostat) exhibits a broader pan-HDAC inhibition profile with reported HDAC1 IC50 values of 10-20 nM, HDAC3 IC50 of 20 nM, and HDAC6 IC50 of approximately 10 nM, demonstrating non-selective inhibition across multiple HDAC classes [2]. The N-amino imidazole scaffold of 4-(1H-imidazol-1-ylamino)benzoic acid represents a structurally distinct chemotype from hydroxamic acid-based inhibitors such as SAHA.

HDAC Inhibitor Isoform Selectivity Class I HDAC

HIV Integrase Inhibitory Activity: Integration Inhibition Assay

4-(1H-Imidazol-1-ylamino)benzoic acid has been evaluated as an inhibitor of HIV integrase, with IC50 measured as the concentration required to inhibit 50% of HIV-integrase integration activity [1]. The imidazole-benzoic acid scaffold has been explored in multiple studies targeting HIV integrase, with structurally related imidazole- and oxazole-containing fragments demonstrating IC50 values ranging from 7.0 to 30.4 µM in LEDGF/p75 disruption assays [2]. For context, the first-generation HIV integrase strand transfer inhibitor (INSTI) raltegravir exhibits IC50 values of 2-10 nM for strand transfer inhibition , while the more recent dolutegravir demonstrates IC50 of 1.8 nM [3]. While 4-(1H-imidazol-1-ylamino)benzoic acid's HIV integrase inhibitory potency has not been fully characterized with a published absolute IC50 value in peer-reviewed literature, its documented activity in HIV integrase assays [1] positions it as a relevant scaffold for antiviral research programs.

HIV Integrase Antiviral Research Strand Transfer

GABA Aminotransferase Binding: Anticonvulsant Activity Assessment

4-(1H-Imidazol-1-ylamino)benzoic acid has been evaluated for anticonvulsant activity against GABA aminotransferase from pig brain, with the assay measuring conversion of [14C]-alpha-ketoglutarate to [14C]-glutamate using a radiochemical procedure [1]. This enzyme target is relevant for anticonvulsant drug development, as GABA aminotransferase inhibition elevates synaptic GABA levels. For context, the well-established GABA aminotransferase inhibitor vigabatrin (gamma-vinyl GABA) acts as a suicide substrate with Ki values in the low micromolar range [2], while gabaculine exhibits IC50 values of 0.19-0.22 µM against human GABA-T [3]. The imidazole scaffold has been explored in GABA transporter (GAT) inhibition contexts, with related compounds showing pIC50 values of 5.13 (approximately 7.4 µM) at mGAT3 [4]. The documented activity of 4-(1H-imidazol-1-ylamino)benzoic acid against GABA aminotransferase [1] provides a basis for neuroscience research applications, though the precise inhibitory potency (IC50 or Ki) is not publicly specified in the available ChEMBL database entry.

GABA Aminotransferase Anticonvulsant Neuroscience

Structural Differentiation: N-Amino Imidazole Linker vs. Direct N-Linked Imidazole Analogs

4-(1H-Imidazol-1-ylamino)benzoic acid (CAS 518336-12-4) contains an N-amino linker (-NH- between imidazole N1 and benzoic acid para position), which fundamentally distinguishes it from the more common direct N-linked analog 4-(imidazol-1-yl)benzoic acid (CAS 17616-04-5). This structural difference has profound implications for target engagement: the N-amino analog demonstrates HDAC1 inhibition (IC50 2.70 nM) [1], whereas the direct N-linked analog binds to CYP199A4 cytochrome P450 via ferric heme coordination, inducing a Soret red shift to 424 nm [2]. Crucially, the triazole analog 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibits 10-fold lower binding affinity to CYP199A4 compared to the direct N-linked imidazole analog and produces a smaller Soret band shift [2]. This demonstrates that even within the azole class, the heterocyclic nitrogen substitution pattern (imidazole N1-amino-aryl vs. imidazole N1-aryl vs. triazole N1-aryl) dictates divergent target selectivity and binding mechanisms. Additionally, 4-acetylamino-3-(imidazol-1-yl)-benzoic acids target influenza sialidase with activity similar to BANA-113 [3], further illustrating how subtle modifications to the imidazole-benzoic acid scaffold redirect biological activity to entirely different enzyme families.

Chemical Scaffold Structure-Activity Relationship Synthetic Intermediate

Validated Research and Procurement Application Scenarios for 4-(1H-Imidazol-1-ylamino)benzoic acid (CAS 518336-12-4)


HDAC1-Focused Epigenetic Research and Class I HDAC Inhibitor Screening

Researchers investigating histone deacetylase 1 (HDAC1) biology or conducting class I HDAC inhibitor screening should consider 4-(1H-imidazol-1-ylamino)benzoic acid for its demonstrated sub-3 nM HDAC1 inhibition (IC50 2.70 nM) with measurable isoform selectivity against HDAC2 (IC50 4.20 nM) and HDAC8 (IC50 3.60 nM) [1]. This compound enables lower working concentrations (nanomolar range) in cellular assays compared to pan-inhibitors such as SAHA, which typically requires 10-20 nM or higher concentrations for equivalent HDAC1 inhibition [2]. The imidazole-benzoic acid scaffold lacks the hydroxamic acid zinc-binding group characteristic of SAHA and related inhibitors, providing a structurally orthogonal chemotype for validating HDAC1 target engagement and investigating zinc-binding group-independent inhibition mechanisms.

HIV Integrase Inhibitor Scaffold Development and Antiviral Drug Discovery

Medicinal chemistry teams pursuing HIV integrase inhibitors with novel chemotypes may utilize 4-(1H-imidazol-1-ylamino)benzoic acid as a validated starting scaffold, given its documented activity in HIV-integrase integration inhibition assays [1]. Structurally related imidazole- and oxazole-containing fragments have demonstrated IC50 values ranging from 7.0 to 30.4 µM in LEDGF/p75 disruption assays . This compound offers an alternative scaffold distinct from established diketo acid, carboxamide, and pyridine-based integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir [2], potentially circumventing cross-resistance mechanisms encountered with existing INSTI chemotypes.

GABAergic Neuroscience Research and Anticonvulsant Tool Compound Evaluation

Neuroscience research programs investigating GABAergic signaling modulation may employ 4-(1H-imidazol-1-ylamino)benzoic acid based on its documented anticonvulsant activity against GABA aminotransferase from pig brain, as measured by [14C]-alpha-ketoglutarate to [14C]-glutamate conversion in radiochemical assays [1]. This compound differs structurally from classical GABA aminotransferase inhibitors such as vigabatrin (mechanism-based suicide substrate) and gabaculine (bacterial alkaloid), offering a distinct imidazole-amino-benzoic acid scaffold that may exhibit different binding kinetics and off-target profiles. Researchers should note that the precise inhibitory potency (IC50 or Ki) is not specified in available public databases and will require independent characterization for quantitative structure-activity relationship studies.

Synthetic Intermediate for Benzoic Acid-Derived Functional Molecules

4-(1H-Imidazol-1-ylamino)benzoic acid serves as a versatile synthetic intermediate, with the carboxylic acid moiety providing a handle for amide coupling, esterification, or reduction reactions while the imidazolylamino group enables further functionalization or metal coordination [1]. The compound's physical properties—calculated density of 1.3±0.1 g/cm³, boiling point of 430.1±47.0 °C at 760 mmHg, and flash point of 213.9±29.3 °C —support standard organic synthesis and purification workflows. Importantly, procurement should specify CAS 518336-12-4 to avoid confusion with the structurally distinct direct N-linked analog 4-(imidazol-1-yl)benzoic acid (CAS 17616-04-5), which exhibits divergent reactivity and biological target engagement profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Imidazol-1-ylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.